REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][OH:13])=[N:10][CH:11]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+]>O>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:15])=[O:13])=[N:10][CH:11]=1 |f:1.2|
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Name
|
5-(3-chloropropoxy)-2-pyridine methanol
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClCCCOC=1C=CC(=NC1)CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
is stirred vigorously at 5°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 25°
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 25° for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
Then the mixture is filtered
|
Type
|
WASH
|
Details
|
the precipitated manganese dioxide washed with several portions of water
|
Type
|
CUSTOM
|
Details
|
Then the aqueous solution is evaporated to a small volume
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Type
|
EXTRACTION
|
Details
|
the concentrate is extracted several times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined ethyl acetate solution is washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC=1C=CC(=NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |